molecular formula C19H23N3O5S B6506394 7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396864-87-1

7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B6506394
CAS No.: 1396864-87-1
M. Wt: 405.5 g/mol
InChI Key: GVTOUGMNLAMYHC-UHFFFAOYSA-N
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Description

The compound 7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide features a bicyclic pyrimido[2,1-b][1,3]thiazine core, characterized by a pyrimidine ring fused with a thiazine moiety. Key structural attributes include:

  • A 7-methyl group and 6-oxo substitution on the pyrimidine ring.
  • A carboxamide group at position 3, functionalized with a 3,4,5-trimethoxybenzyl substituent.

Pyrimidine derivatives are pharmacologically significant, with documented roles in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-11-7-21-19-22(18(11)24)9-13(10-28-19)17(23)20-8-12-5-14(25-2)16(27-4)15(6-12)26-3/h5-7,13H,8-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTOUGMNLAMYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]oxazine Derivatives

Example : 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydro-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile .

  • Core : Replaces the thiazine ring with an oxazine, altering electronic properties and hydrogen-bonding capacity.
  • Substituents : Features a methylthio group (a strong leaving group) at position 8, enhancing electrophilic reactivity for nucleophilic substitution .
  • Pharmacokinetics: The cyano group at position 7 may improve metabolic stability compared to carboxamide derivatives.

Thiazolo[3,2-a]pyrimidine Derivatives

Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

  • Core: A thiazolo-pyrimidine system with a non-fused thiazole ring.
  • Structural Conformation : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and trimethoxybenzene rings, influencing binding geometry .

Functional Group Modifications

Carboxamide vs. Carboxylic Acid Derivatives

Example : 6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride .

  • Substituent : Replaces the carboxamide with a carboxylic acid , reducing lipophilicity (calculated logP ~1.2 vs. ~2.5 for the target compound).

Trimethoxyphenyl vs. Methoxyphenethyl Groups

Example : 7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .

  • Substituent : A 3-methoxyphenethyl group instead of trimethoxybenzyl.
  • Pharmacodynamics : The phenethyl chain may enhance flexibility for target engagement, while reduced methoxy substitutions decrease hydrophobic interactions.

Computational Similarity Analysis

  • Tanimoto Coefficient: Structural analogs like aglaithioduline exhibit ~70% similarity to reference compounds (e.g., SAHA) using fingerprint-based metrics . For the target compound, computational tools (e.g., Morgan fingerprints) could quantify similarity to known inhibitors, guiding SAR studies.
  • Molecular Networking : Compounds sharing a Murcko scaffold (pyrimido-thiazine) with Tanimoto scores >0.5 are clustered for affinity comparisons, as seen in docking studies .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight logP* Bioactivity Notes
Target Compound Pyrimido[2,1-b][1,3]thiazine 7-methyl, 6-oxo, trimethoxybenzylamide ~437.5 ~2.5 Potential kinase inhibition
6-Oxo-3,4-dihydro... (HCl salt) Pyrimido[2,1-b][1,3]thiazine Carboxylic acid 248.68 ~1.2 Undisclosed
2-(4-chlorophenyl)-8-(methylthio)... Pyrimido[2,1-b][1,3]oxazine Chlorophenyl, methylthio, cyano ~454.9 ~3.0 Electrophilic reactivity

*logP values estimated using fragment-based methods.

Preparation Methods

Amide Coupling with 3,4,5-Trimethoxybenzylamine

The carboxylic acid is activated using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), then reacted with 3,4,5-trimethoxybenzylamine to form the carboxamide (Scheme 2).

Scheme 2 : Amidation at Position 3

Conditions :

  • Solvent : Dichloromethane (DCM)

  • Coupling Agents : EDCl/HOBt (1:1 molar ratio)

  • Temperature : Room temperature (24 hours)

  • Yield : 65–75% (extrapolated from)

Introduction of 7-Methyl and 6-Oxo Groups

Methyl Group at Position 7

The 7-methyl substituent is introduced during the core formation by selecting a methyl-containing precursor. For instance, using methyl malononitrile derivatives in the initial cyclocondensation ensures methyl incorporation at position 7.

Oxo Group at Position 6

The 6-oxo group is installed via oxidation of a thione intermediate. Treatment of the pyrimido-thiazine core with hydrogen peroxide in acetic acid converts the thione to a ketone:

Conditions :

  • Reagent : 30% H2O2 in acetic acid

  • Temperature : 60°C (4 hours)

  • Yield : ~80%

Optimization and Challenges

Regioselectivity in Amidation

Selective amidation at position 3 (rather than position 7) is achieved by using a sterically hindered coupling agent and controlled stoichiometry. Excess 3,4,5-trimethoxybenzylamine (1.5 equivalents) ensures complete conversion.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product. Purity is confirmed via HPLC (>98%) and spectral data (IR, 1H NMR, MS).

Comparative Analysis of Methodologies

Step Method A Method B
Core FormationK2CO3/DMF, 76% yieldH2O2/AcOH, 80% yield
Carboxamide IntroductionEDCl/HOBt, 70% yieldDirect aminolysis, 65%
OxidationNot requiredH2O2/AcOH, 80% yield

Method A offers higher yields for core formation, while Method B provides a streamlined oxidation step.

Q & A

Q. What are the key synthetic routes for preparing 7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]pyrimido-thiazine derivatives, and how can reaction conditions be optimized?

The synthesis of pyrimido-thiazine derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclization of thiazine precursors with pyrimidine intermediates under reflux conditions in solvents like acetic acid or ethanol . Key steps include:

  • Core formation : Cyclization using thiomorpholine or substituted aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) to generate the fused pyrimido-thiazine ring .
  • Functionalization : Introduction of substituents (e.g., 3,4,5-trimethoxybenzyl groups) via nucleophilic substitution or coupling reactions .
    Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (70–100°C), and catalysts (e.g., sodium acetate) can improve yields (e.g., from 60% to 78% in analogous syntheses) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm1^{-1}) and thiazine C-S-C (~650 cm1^{-1}) stretches .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity; high-resolution MS validates molecular mass .

Q. What preliminary assays are recommended to evaluate its biological activity in cancer research?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Target Engagement : Molecular docking to predict binding affinity for kinases (e.g., CDKs) or DNA intercalation .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation in treated cells .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed vs. observed molecular conformations?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation. For example, in analogous thiazolo-pyrimidines:

  • The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) .
  • Dihedral angles between fused rings (e.g., 80.94° between thiazole and benzene rings) clarify steric effects .
    Methodology : Crystallize the compound in ethyl acetate/ethanol (3:2), collect data at 100K, and refine using SHELX .

Q. What strategies mitigate discrepancies in biological activity data across different assay conditions?

  • Standardized Protocols : Use consistent cell lines, serum concentrations, and incubation times (e.g., 48h vs. 72h treatments alter IC50_{50} by 20–30%) .
  • SAR Studies : Compare derivatives with varied substituents (e.g., 3,4,5-trimethoxy vs. 4-methyl groups) to isolate pharmacophore contributions .
  • Dose-Response Validation : Repeat assays with triplicate technical replicates and orthogonal assays (e.g., ATP luminescence vs. MTT) .

Q. How can DFT calculations and molecular dynamics simulations enhance mechanistic understanding of its interactions?

  • DFT Optimization : Calculate bond lengths/angles (e.g., C-S bond ~1.75 Å) and electrostatic potential surfaces to predict reactive sites .
  • Docking Simulations : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2: predicted ΔG = -9.2 kcal/mol) .
  • MD Trajectories : Simulate 100-ns trajectories in explicit solvent to assess stability of protein-ligand complexes .

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